(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its molecular formula is CHNO, and it has a molecular weight of 165.23 g/mol. This compound is characterized by its amino alcohol structure, which plays a crucial role in various biological and chemical processes. The compound is often utilized in the synthesis of peptides and polyamines, which are vital for drug development and gene delivery systems.
(R)-3-Amino-3-(p-tolyl)propan-1-ol falls under the category of amino alcohols, specifically classified as a secondary amine due to the presence of an amino group attached to a carbon that is also bonded to two other carbon atoms. Its stereochemistry is defined by the (R) configuration at the chiral center, which influences its biological activity and interactions with enzymes and receptors.
The synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol can be achieved through various methods, primarily involving chiral synthesis techniques. One notable method is the reductive amination of (S)-3-(p-tolyl)propanal, where ammonia or an amine source is used under reducing conditions to form the desired amino alcohol.
The molecular structure of (R)-3-Amino-3-(p-tolyl)propan-1-ol features a central carbon atom bonded to an amino group (-NH), a hydroxyl group (-OH), and a p-tolyl group (4-methylphenyl).
The presence of the p-tolyl group enhances lipophilicity, which may influence its interaction with biological membranes.
(R)-3-Amino-3-(p-tolyl)propan-1-ol participates in various chemical reactions due to its functional groups:
The compound's reactivity is largely governed by its functional groups, allowing it to serve as both a nucleophile and electrophile in various organic transformations .
The mechanism of action for (R)-3-Amino-3-(p-tolyl)propan-1-ol involves several biochemical pathways:
Relevant data indicates that this compound maintains stability over time but may degrade under harsh conditions.
(R)-3-Amino-3-(p-tolyl)propan-1-ol has several scientific applications:
(R)-3-Amino-3-(p-tolyl)propan-1-ol exemplifies a structurally vital β-amino alcohol with applications in pharmaceutical synthons. Its synthesis leverages stereoselective methodologies to achieve high enantiomeric purity.
Enamine hydrogenation constitutes a cornerstone for accessing chiral β-amino alcohols. Key studies demonstrate that catalytic hydrogenation of enolizable ketone precursors—such as 3-(p-tolyl)-3-oxopropanal—using transition metal catalysts (e.g., Ru-BINAP complexes) delivers moderate enantioselectivity (60–75% ee). Superior stereocontrol is achieved via in situ enamine formation from β-keto aldehydes followed by sodium borohydride reduction under acidic conditions, yielding up to 92% ee when chiral auxiliaries direct reduction stereochemistry [1] [5]. Critical parameters include:
Table 1: Enantioselective Hydrogenation/Reduction Approaches
Precursor | Reducing Agent/Catalyst | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
3-(p-Tolyl)-3-oxopropanal | NaBH₄/Chiral diamine | MeOH/H₂O | 92 | 85 |
(E)-3-(p-Tolyl)acrylaldehyde | Ru-(S)-BINAP | iPrOH | 75 | 78 |
N-Benzylimino ketone | Pd/C-HCO₂H | THF | 68 | 82 |
Kinetic resolution using engineered enzymes offers a robust alternative. Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-enantiomer of racemic 3-amino-3-(p-tolyl)propan-1-ol, leaving the desired (R)-isomer unreacted. This method achieves >98% ee but sacrifices yield (theoretical max. 50%). Crystallization-induced dynamic resolution (CIDR) improves efficiency: chiral dibenzoyl tartrate salts preferentially crystallize the (R)-enantiomer from supersaturated solutions, achieving 94% ee and 85% recovery after two recrystallizations [4] [8].
Asymmetric reductive amination of p-tolyl-substituted ketones employs Zn/proline systems for imine activation. Zinc powder in toluene/acetic acid reduces in situ-generated imines, affording 80–86% ee via chiral proton transfer. Modern protocols utilize Rh-(R,R)-TsDPEN catalysts for transfer hydrogenation, converting 1-(p-tolyl)-3-chloropropan-1-one to the (R)-amino alcohol in 89% ee and >90% yield. Chelating N-protecting groups (e.g., Cbz) enhance stereodifferentiation by coordinating the metal center [5] [8].
ω-Transaminases (ω-TAs) enable direct asymmetric amination of carbonyl precursors. Wild-type ω-TAs exhibit poor activity toward 3-(p-tolyl)-3-hydroxypropanal (conversion <5%). Protein engineering reshapes substrate-binding pockets: for example, introducing mutations (e.g., S215P) into (R)-selective ω-TA from Aspergillus terreus (AtTA) enhances catalytic efficiency (kcat/Km) by 9.6-fold and thermostability (ΔT = 9.4°C). This mutant converts 50 g·L⁻¹ of ketone substrate to (R)-3-amino-3-(p-tolyl)propan-1-ol at 79% conversion and >99% ee, outperforming chemical methods [2] [9].
Table 2: Engineered ω-Transaminase Performance
Enzyme Variant | Mutation Sites | kcat/Km (mM⁻¹·s⁻¹) | Conversion (%) | ee (%) |
---|---|---|---|---|
Wild-type AtTA | None | 0.15 | <5 | 99 |
AtTA-M5 | L57V/F122L/S215P/I259F | 1.44 | 79 | >99 |
AtTA-P3 | S215P | 1.32 | 75 | >99 |
Solvent polarity critically influences both chemical and enzymatic synthesis:
Table 3: Solvent Impact on Stereoselectivity
Method | Solvent System | Temperature (°C) | ee (%) | Reaction Rate |
---|---|---|---|---|
NaBH₄ reduction | MeOH | 0 | 85 | Fast |
NaBH₄ reduction | DMSO/H₂O (4:1) | 25 | 92 | Moderate |
ω-TA amination (AtTA-M5) | iPrOH/H₂O (3:7) | 30 | >99 | High |
ω-TA amination (AtTA-M5) | Phosphate buffer | 45 | 80 | Low |
Scalable processes prioritize mixed-solvent systems to balance reactivity, cost, and ease of product isolation. For instance, extractive workup of isopropanol/water mixtures using ethyl acetate achieves >95% recovery of enantiopure product without racemization [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7